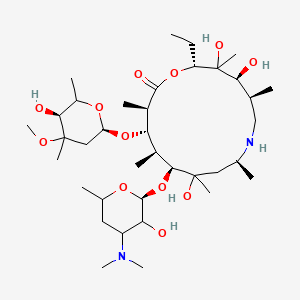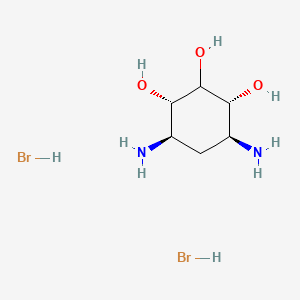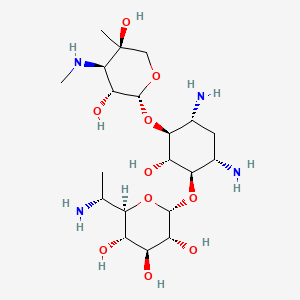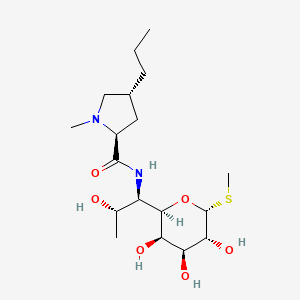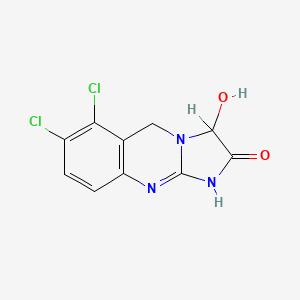
3-ヒドロキシアナグレリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Anagrelide is a metabolite of Anagrelide . Anagrelide is a platelet-reducing agent used to treat thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy Anagrelide is C10H7Cl2N3O2 . The molecular weight is 272.1 . The InChI string representation of its structure is InChI=1S/C10H6Cl3N3O/c11-5-1-6-4 (8 (12)9 (5)13)2-16-3-7 (17)15-10 (16)14-6/h1H,2-3H2, (H,14,15,17) .
Chemical Reactions Analysis
Anagrelide is primarily metabolized by CYP1A2 to the active metabolite, 3‑hydroxy anagrelide, which is subsequently metabolized by CYP1A2 to the inactive metabolite, RL603 .
科学的研究の応用
がん治療における補助療法
アナグレリドは、3-ヒドロキシアナグレリドの母体薬であり、がん治療における補助療法として可能性があることがわかっています {svg_1}. アナグレリドは、がん細胞によって刺激された血小板の形成を阻害し、がん細胞が血小板前駆細胞(巨核球)に向かって移動することを抑制することが発見されましたが、心臓への副作用のリスクは最小限に抑えられています {svg_2}.
血小板減少薬
アナグレリドは、米国およびヨーロッパで20年以上販売されている確立された血小板減少薬です {svg_3}. アナグレリドは、真性血小板血症や赤血球増加症などの病気のために血小板数が非常に高い(血小板血症として知られています)患者において、血栓症(血栓形成)エピソードのリスクを低下させます {svg_4}.
がん生存率における役割
研究では、さまざまな固形腫瘍からのがん生存率が患者の血小板数に関連していることが繰り返し示されています {svg_5}. アナグレリドは、血小板数を低下させることにより、がん生存率を向上させる可能性があります {svg_6}.
PDE III の阻害
アナグレリドの代謝物である3-ヒドロキシアナグレリドは、PDE IIIの阻害に主に寄与することがわかりました {svg_7}. しかし、この作用は心臓に顕著な刺激作用があることがわかりました {svg_8}.
真性血小板血症の治療
WHOによって分類された真性血小板血症において、アナグレリドとヒドロキシ尿素を比較した研究では、アナグレリドはヒドロキシ尿素に劣らないことがわかりました {svg_9}. これは、3-ヒドロキシアナグレリドもこの状態の治療に可能性があることを示唆しています {svg_10}.
抗巨核球特性
アナグレリドは、巨核球の増殖を阻害することにより、血小板の産生を調節します {svg_11}. アナグレリドは、他の血液細胞タイプに影響を与えないという薬理学的にユニークな特性を持っています {svg_12}. アナグレリドは、「抗巨核球薬」と呼ばれる新しい治療クラスで承認された唯一の薬剤です {svg_13}.
作用機序
Target of Action
3-Hydroxy Anagrelide, a metabolite of Anagrelide , primarily targets platelet-producing cells . It suppresses the transcription factors necessary for the synthesis and maturation of these cells . This action is crucial in managing conditions like thrombocythemia, where there is an overproduction of platelets .
Mode of Action
3-Hydroxy Anagrelide interacts with its targets by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase . This interaction disrupts the postmitotic phase of maturation, leading to a dose-related reduction in platelet production .
Biochemical Pathways
The compound affects the biochemical pathways involved in platelet production. It inhibits the function of phosphodiesterase 3 , leading to an increase in cAMP . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Pharmacokinetics
3-Hydroxy Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Result of Action
The primary molecular and cellular effect of 3-Hydroxy Anagrelide’s action is the reduction of platelet counts . By suppressing the maturation of megakaryocytes, the compound effectively reduces the production of platelets . This action is beneficial in managing conditions characterized by an overproduction of platelets, such as thrombocythemia .
Action Environment
The action, efficacy, and stability of 3-Hydroxy Anagrelide can be influenced by various environmental factors. For instance, food intake has been shown to significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s effectiveness.
Safety and Hazards
将来の方向性
Anagrelide is finding new use as an adjuvant therapy in cancer management. It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while at the same time minimizing the risk of cardiac side effects which have been seen with standard oral doses .
特性
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468915 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733043-41-9 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relationship between 3-Hydroxy Anagrelide and Anagrelide in the context of treating Essential Thrombocythemia (ET)?
A1: 3-Hydroxy Anagrelide is the major active metabolite of Anagrelide, a drug used to treat ET []. While Anagrelide itself has therapeutic effects, its conversion to 3-Hydroxy Anagrelide within the body plays a significant role in its overall efficacy.
Q2: Does age impact the pharmacokinetics of Anagrelide and 3-Hydroxy Anagrelide in ET patients?
A2: Research suggests that age does influence the pharmacokinetics of both Anagrelide and its metabolite. A study comparing young (18-50 years) and elderly (≥65 years) ET patients found that while dose-normalized Anagrelide concentrations were higher in the elderly, 3-Hydroxy Anagrelide concentrations were lower []. This difference highlights the importance of considering age-related metabolic variations in drug response.
Q3: How effective is 3-Hydroxy Anagrelide in managing skewed megakaryopoiesis caused by CALR mutations?
A3: Research indicates that 3-Hydroxy Anagrelide effectively perturbs megakaryopoiesis driven by CALR mutations []. Using induced pluripotent stem cells derived from an ET patient with a CALR mutation, scientists demonstrated that 3-Hydroxy Anagrelide significantly impacted megakaryopoiesis without affecting erythropoiesis. This finding suggests its potential as a targeted therapy for MPN patients with CALR mutations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)

